Tetrahydrocannabinol C4'-glucuronide is a significant metabolite of tetrahydrocannabinol, the principal psychoactive component of cannabis. This compound is formed through the conjugation of tetrahydrocannabinol with glucuronic acid, a process that enhances its solubility and facilitates excretion in urine. The study of tetrahydrocannabinol C4'-glucuronide is crucial for understanding the pharmacokinetics of tetrahydrocannabinol, especially in the context of drug testing and therapeutic applications.
Tetrahydrocannabinol C4'-glucuronide originates from the metabolism of tetrahydrocannabinol in the human body. After ingestion or inhalation of cannabis, tetrahydrocannabinol undergoes hepatic metabolism primarily through cytochrome P450 enzymes, leading to various metabolites, including 11-hydroxy-tetrahydrocannabinol and tetrahydrocannabinol C4'-glucuronide. The latter is predominantly excreted in urine as a phase II metabolite, indicating its role in detoxification processes within the body .
Tetrahydrocannabinol C4'-glucuronide belongs to the class of cannabinoids and is specifically categorized as a glucuronide conjugate. Glucuronides are formed through the enzymatic addition of glucuronic acid to various substrates, enhancing their solubility and facilitating their elimination from the body. This compound plays a critical role in pharmacology and toxicology, particularly concerning cannabis use and its detection in biological samples.
The synthesis of tetrahydrocannabinol C4'-glucuronide can be achieved through enzymatic or chemical methods. The enzymatic approach typically involves using UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to tetrahydrocannabinol. This reaction occurs in the liver and is a key step in drug metabolism.
The enzymatic synthesis can be performed under controlled conditions to optimize yield and selectivity. For instance, employing specific UGT isoforms that preferentially conjugate at the C4' position can enhance the formation of tetrahydrocannabinol C4'-glucuronide. Additionally, purification methods such as high-performance liquid chromatography may be utilized to isolate and characterize the synthesized compound accurately .
The molecular structure of tetrahydrocannabinol C4'-glucuronide features a tetrahydrocannabinol backbone linked to a glucuronic acid moiety. The attachment occurs at the C4' position of the tetrahydrocannabinol molecule, resulting in a glucuronide that is more polar than its parent compound.
Tetrahydrocannabinol C4'-glucuronide primarily undergoes hydrolysis during metabolic processes, reverting back to tetrahydrocannabinol or other metabolites. This reaction is facilitated by various enzymes present in biological systems.
The hydrolysis reaction can be influenced by factors such as pH, temperature, and enzyme concentration. For example, studies have shown that alkaline conditions can accelerate hydrolysis rates, affecting the stability and detection of tetrahydrocannabinol C4'-glucuronide in biological samples .
The mechanism by which tetrahydrocannabinol C4'-glucuronide exerts effects involves its role as a metabolite that modulates the pharmacological actions of tetrahydrocannabinol. After its formation, it may influence cannabinoid receptor activity indirectly by altering the levels of active tetrahydrocannabinol available for receptor binding.
Research indicates that while tetrahydrocannabinol itself binds to cannabinoid receptors CB1 and CB2, its glucuronidated forms may not exhibit significant receptor activity but serve as markers for cannabis consumption due to their stability and detectability in biological matrices .
Tetrahydrocannabinol C4'-glucuronide has significant applications in both research and clinical settings:
Tetrahydrocannabinol C4'-glucuronide (C₂₇H₃₈O₈) is a major phase II metabolite of Δ9-tetrahydrocannabutol (THCB or Δ9-THCB), the butyl homolog of Δ9-tetrahydrocannabinol (THC) [2]. Its core structure comprises the pentacyclic dibenzopyran ring system characteristic of classical cannabinoids, with a butyl side chain (C₄H₉) at the C3 position instead of the pentyl chain (C₅H₁₁) found in Δ9-THC metabolites [2] [9]. The glucuronic acid moiety is conjugated via a β-glycosidic linkage specifically to the phenolic hydroxyl group at the C4' position of the aromatic ring [1] [3]. This distinguishes it from isomeric forms like THC-O-glucuronide (conjugated at the terpenoid hydroxyl) or carboxyl-linked glucuronides of acidic metabolites (e.g., THC-COOH-glucuronide) [3] [8].
Table 1: Key Structural Features of Tetrahydrocannabinol C4'-Glucuronide [1] [2] [7]
Feature | Description |
---|---|
Chemical Formula | C₂₇H₃₈O₈ |
Molecular Weight | 490.59 g/mol |
Parent Cannabinoid | Δ9-Tetrahydrocannabutol (Δ9-THCB, C₂₀H₂₈O₂) |
Conjugation Site | Phenolic hydroxyl group at C4' position |
Glucuronic Acid Linkage | β-1-O-Glycosidic bond |
Key Differentiator | Butyl side chain (C₄H₉) at C3 position |
Mass spectrometry and NMR analyses confirm the site-specific conjugation and the integrity of the butyl side chain, crucial for differentiating it from glucuronides derived from Δ9-THC or other homologs like tetrahydrocannabivarin (THCV) [2] [7]. The presence of the butyl chain shortens the alkyl substituent by one methylene group compared to Δ9-THC metabolites, influencing its hydrophobicity and receptor interactions [2].
The formation of Tetrahydrocannabinol C4'-glucuronide is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, predominantly within the liver and kidneys. This conjugation reaction involves the transfer of glucuronic acid from uridine 5'-diphosphoglucuronic acid (UDPGA) to the phenolic oxygen of Δ9-THCB [3] [5]. Research using human recombinant UGT isoforms and microsomal preparations identifies UGT2B7 as a primary catalyst for phenolic glucuronidation of cannabinoids, including THCB derivatives [3]. UGT1A9 also demonstrates significant activity, particularly in renal tissues where it constitutes ~45% of total UGT expression [3].
Table 2: UGT Isoform Affinity for Cannabinoid Glucuronidation [3] [5]
UGT Isoform | Tissue Expression | Relative Activity for Phenolic Glucuronidation | Inhibition by CBD (IC₅₀) |
---|---|---|---|
UGT2B7 | Liver (17%), Kidney (41%) | High (Primary hepatic isoform) | 0.82 ± 0.15 µM |
UGT1A9 | Liver (minor), Kidney (45%) | High (Primary renal isoform) | 0.12 ± 0.020 µM |
UGT1A6 | Liver, Kidney (7%) | Moderate | 0.40 ± 0.10 µM |
UGT2B4 | Liver (16.1%) | Low-Moderate | 0.22 ± 0.045 µM |
Inhibition studies reveal that major cannabinoids like cannabidiol (CBD), Δ9-THC, and cannabinol (CBN) are potent inhibitors of key UGTs. CBD exhibits particularly strong inhibition of UGT1A9 (binding-corrected IC₅₀ = 0.12 ± 0.020 µM) and UGT2B7 (IC₅₀ = 0.82 ± 0.15 µM), suggesting potential for drug-drug interactions when co-administered with Δ9-THCB or other cannabinoids undergoing glucuronidation [3]. This inhibition is clinically relevant as all major kidney UGTs (1A9, 2B7, 1A6) are susceptible to inhibition by cannabinoids, potentially impairing renal clearance of UGT-dependent drugs [3].
Tetrahydrocannabinol C4'-glucuronide exhibits significantly enhanced water solubility compared to its lipophilic aglycone parent (Δ9-THCB). The introduction of the highly polar glucuronic acid moiety (containing multiple hydroxyl groups and a carboxylic acid) facilitates aqueous dissolution, promoting renal excretion via urine [3] [5] [8]. This polarity shift is critical for the elimination of cannabinoids.
Chemical stability is influenced by pH and temperature. Like other β-O-glucuronides, the glycosidic bond is susceptible to enzymatic hydrolysis by β-glucuronidases present in gut microbiota and some tissues, regenerating the active aglycone Δ9-THCB [3] [5]. Non-enzymatic hydrolysis occurs slowly under strongly acidic conditions (pH < 3) or at elevated temperatures. The phenolic glucuronide linkage is generally more stable than ester-linked glucuronides (e.g., those formed with carboxylic acid metabolites like THC-COOH) but less stable than ether-linked glucuronides [3] [8].
Reactivity primarily involves its role as an electrophile due to the electron-deficient carbonyl carbon in the glucuronic acid ester group. However, significant non-enzymatic reactivity under physiological conditions is low. The primary reactivity pathway is enzymatic cleavage [3] [5].
Table 3: Physicochemical Properties of Tetrahydrocannabinol C4'-Glucuronide [3] [5] [8]
Property | Characteristics |
---|---|
Solubility | High water solubility due to polar glucuronic acid moiety; Low lipid solubility (log P significantly < Δ9-THCB) |
Acid Stability | Stable at neutral pH; Susceptible to hydrolysis under strong acidic conditions (pH < 3) |
Enzymatic Lability | Hydrolyzed by β-glucuronidase enzymes to release Δ9-THCB |
Thermal Stability | Decomposition may occur at elevated temperatures (> 60°C); Typically stored frozen or at -20°C for stability |
Photostability | Likely susceptible to UV degradation similar to other cannabinoids; Requires protection from light during storage |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7